Cas no 923695-24-3 (3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties
Names and Identifiers
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- 3,9-dimethyl-1-(2-morpholin-4-ylethyl)-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- [1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1,4-dihydro-3,9-dimethyl-1-[2-(4-morpholinyl)ethyl]-7-propyl-
- 3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
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- Inchi: 1S/C18H27N7O3/c1-4-5-23-16(26)14-15(21(3)18(23)27)19-17-24(14)12-13(2)20-25(17)7-6-22-8-10-28-11-9-22/h4-12H2,1-3H3
- InChI Key: VBNZKQZEMFRNSC-UHFFFAOYSA-N
- SMILES: N12CC(C)=NN(CCN3CCOCC3)C1=NC1=C2C(=O)N(CCC)C(=O)N1C
3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3270-0214-2μmol |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3270-0214-5μmol |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3270-0214-10μmol |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3270-0214-20μmol |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3270-0214-1mg |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3270-0214-2mg |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3270-0214-3mg |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3270-0214-4mg |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3270-0214-5mg |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3270-0214-10mg |
3,9-dimethyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
923695-24-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
Introduction to 3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione and Its CAS No. 923695-24-3
3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione is a sophisticated heterocyclic compound characterized by its intricate molecular architecture. This compound belongs to the triazino[4,3-g]purine class of nucleoside analogs, which have garnered significant attention in the field of medicinal chemistry due to their potential applications in drug development. The CAS number 923695-24-3 uniquely identifies this molecule in scientific literature and databases.
The structural composition of 3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione includes multiple functional groups that contribute to its unique chemical properties. The presence of a morpholine moiety at the 1-position and propyl substituents at the 7-position enhances its binding affinity and metabolic stability. These features make it an attractive candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater precision. Studies indicate that 3,9-dimethyl-1-2-(morpholin-4-yl)ethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione exhibits promising interactions with various biological targets. These interactions are primarily mediated by its ability to mimic natural nucleosides and interfere with key enzymatic pathways involved in cellular processes.
In particular, 3, 9-dimethyl substituents contribute to the rigidity of the molecule's core structure while maintaining flexibility at critical binding sites. This balance is essential for effective drug design. The morpholine ring at the 1-position not only enhances solubility but also provides a hydrogen bonding network that can interact with polar residues on protein surfaces. Such interactions are crucial for achieving high-affinity binding in drug-receptor complexes.
The propyl group at the 7-position further modulates the compound's pharmacokinetic profile by influencing its metabolic clearance rates. This feature is particularly important for designing drugs with extended half-lives and reduced side effects. Additionally, the triazino[4, 3-g]purine scaffold itself is known for its ability to cross-link DNA strands, a property that has been exploited in certain chemotherapeutic agents.
Recent research has highlighted the potential of this compound as an inhibitor of kinases and other enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that 3, 9-dimethyl, -1, 2-(morpholin, -4, yl)ethyl, -7-propyl, -1H, 4H, 6H, 7H, 8H, 9H---1, 2, 4triazino[4, 3-g]purine---6, 8-dione (CAS No. 923695---24---3) can effectively disrupt signaling pathways that promote tumor growth. These findings align with broader trends in oncology research, where targeted inhibition of specific enzymes has become a cornerstone of treatment strategies.
Beyond oncology applications, this compound has shown promise in preclinical models as a potential treatment for inflammatory diseases and infectious disorders. Its ability to modulate immune responses by interacting with cytokine receptors has been particularly intriguing for researchers working on immunomodulatory therapies. The morpholine group's role in enhancing solubility also makes it a suitable candidate for oral administration, improving patient compliance compared to injectable treatments.
The synthesis of 3, 9-dimethyl--1--2-(morpholin--4--yl)ethyl--7--propyl--1H, 4H, 6H, 7H, 8H, 9H--1, 2,''''''''''''''''''''''''''''''''','''','''''triazino[''','''''g'''',''']purine--6,''''''''''''''''''''''''','''','''''dione (CAS No. ''',,,,'',,,,'',,,,'') involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are critical for pharmaceutical applications.
The development of novel synthetic routes has also enabled researchers to explore derivatives of this compound with enhanced pharmacological properties. By modifying specific functional groups or introducing new substituents at strategic positions within the molecule, it may be possible to optimize its therapeutic efficacy while minimizing off-target effects.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in predicting how this compound interacts with biological targets such as kinases and transcription factors.' '''These simulations provide valuable insights into binding affinities and pose critical questions about potential side effects.' '''By leveraging machine learning algorithms, researchers can accelerate the process of identifying promising candidates for further experimental validation.' '''This interdisciplinary approach combines expertise from organic chemistry,' '''medicinal chemistry,' '''and computational biology to streamline drug development pipelines.' ''
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